4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
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Overview
Description
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a heterocyclic compound with a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is part of the isoquinoline family, known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide can be achieved through multiple steps. One common method involves the use of phosphorus pentachloride and trichlorophosphate at 130°C for 1 hour, followed by treatment with ammonia in water at 40-50°C for 5 hours . Another method includes the use of ammonium hydroxide for 48 hours at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multi-step synthesis involving common reagents and conditions, such as sodium ethoxide, concentrated hydrochloric acid, and dimethylformamide, suggests that scalable production is feasible .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases, such as sulfuric acid or sodium hydroxide.
Major Products: The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may interact with enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
- 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
- 1-Hydroxy-3-oxo-6,7-dihydro-3H-pyrido[3,2,1-ij]quinoline-2-carboxylate
Uniqueness: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is unique due to its specific structural features, such as the presence of a hydroxyl group at the 4-position and a carboxamide group at the 3-position. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-hydroxy-1-oxo-2H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)10(15)12-7/h1-4,13H,(H2,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXVQOAFBNLVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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